4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride
Overview
Description
“4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, a related compound, “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, has been identified with a CAS Number of 586389-90-42. It has a molecular weight of 198 and is a white to off-white solid2.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride”. However, it’s worth noting that related compounds are often used in research and development, and their synthesis may involve custom services1.Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride” is not readily available. However, the related compound “(2-Fluoro-4-isopropoxyphenyl)boronic acid” has the molecular formula C9H12BFO32.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride”.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride” are not readily available. However, the related compound “(2-Fluoro-4-isopropoxyphenyl)boronic acid” is a white to off-white solid2. It has a molecular weight of 1982.Safety And Hazards
The safety and hazards of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride” are not readily available. However, the related compound “(2-Fluoro-4-isopropoxyphenyl)boronic acid” has been classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, H3352. These indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled2.
Future Directions
There is no specific information available on the future directions of “4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride”. However, related compounds are often used in research and development, suggesting potential future applications in these areas1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.
properties
IUPAC Name |
4-(2-fluoro-4-propan-2-yloxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-4,9-11,16H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSPXGAYZCHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2CCNCC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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